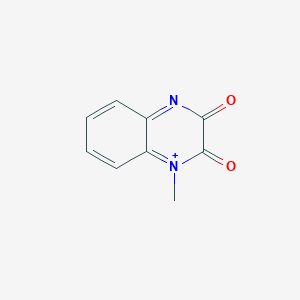
1-Methylquinoxalin-1-ium-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylquinoxalin-1-ium-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a methyl group at the 1-position and a dione functionality at the 2,3-positions. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylquinoxalin-1-ium-2,3-dione can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3(1H,4H)-dione with methylating agents under specific conditions. For instance, the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour produces quinoxaline-2,3(1H,4H)-dithione with an 83% yield . Another method involves the reaction of 2,3-dichloroquinoxaline with thiourea to afford the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and eco-friendly reagents, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Methylquinoxalin-1-ium-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the 2,3-positions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, alcohols, amines, and various substituted quinoxalines .
Scientific Research Applications
1-Methylquinoxalin-1-ium-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylquinoxalin-1-ium-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of d-amino acid oxidase (DAAO), which plays a role in the regulation of neurotransmitter levels in the brain . The compound’s ability to modulate enzyme activity and interact with cellular receptors contributes to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities.
1-Methylquinazoline-2,4-dione: Another heterocyclic compound with comparable chemical properties.
Uniqueness
1-Methylquinoxalin-1-ium-2,3-dione stands out due to its unique combination of a quinoxaline core with a methyl group and dione functionality, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for NAD(P)H dynamics further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H7N2O2+ |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
1-methylquinoxalin-1-ium-2,3-dione |
InChI |
InChI=1S/C9H7N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3/q+1 |
InChI Key |
SCTUITAYNQAKRN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















